molecular formula C7H7NO B1311750 4-Methylpyridine-2-carbaldehyde CAS No. 53547-60-7

4-Methylpyridine-2-carbaldehyde

Cat. No. B1311750
CAS RN: 53547-60-7
M. Wt: 121.14 g/mol
InChI Key: UAKMHSRHDUBNJR-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 2-cyano-4-methylpyridine-N-oxide (3.29 g, 0.0279 mol) in 164 mL of methylene chloride at -78° C. was added 27.6 mL of DIBAL(H) and the mixture was stirred at -78 ° C. for 2 h. To the above mixture was added 13 mL of HCl (conc.) and 52 mL of water, and the mixture was warmed to room temperature. To the aqueous layer was added sodium bicarbonate solution, the solution was extracted with ether, and the combined organic layer was concentrated in vacuo. The residue was purified by chromatography on silica (ether) to afford 0.5 g (14.8%) of 4-methylpyridine-2-carboxaldehyde, as an oil.
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
DIBAL(H)
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N+:4]=1[O-])#N.Cl.O.C(=O)(O)[O-:14].[Na+]>C(Cl)Cl>[CH3:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH:1]=[O:14])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
C(#N)C1=[N+](C=CC(=C1)C)[O-]
Name
DIBAL(H)
Quantity
27.6 mL
Type
reactant
Smiles
Name
Quantity
164 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
52 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -78 ° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.